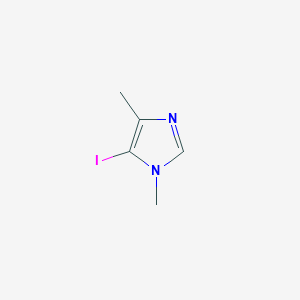

5-iodo-1,4-dimethyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-iodo-1,4-dimethyl-1H-imidazole” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazoles has been a subject of interest in recent years . Various methods have been developed for the synthesis of substituted imidazoles, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve the use of different reagents and conditions, and they have been used to synthesize a variety of imidazole derivatives .Molecular Structure Analysis

The molecular formula of “5-iodo-1,4-dimethyl-1H-imidazole” is C5H7IN2 . The molecular weight is 222.027 Da . The structure of the compound includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving imidazoles are diverse and depend on the specific substituents present in the molecule . For instance, imidazoles can undergo reactions such as oxidation, condensation with aldehydes, and cycloaddition reactions .Scientific Research Applications

- Imidazole derivatives, including 5-iodo-1,4-dimethyl-1H-imidazole, have demonstrated antibacterial and antifungal activities. These compounds inhibit the growth of bacteria and fungi, making them potential candidates for drug development .

- Some imidazole-containing drugs, such as metronidazole and ornidazole, are effective against protozoan infections. These compounds target anaerobic protozoa and play a crucial role in treating parasitic diseases .

- Researchers have explored imidazole derivatives for their antitumor properties. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole exhibited antitumor activity against different cell lines .

- Introducing imidazole derivatives into perovskite solar cells can enhance their performance. For example, 5-iodo-1,4-dimethyl-1H-imidazole doping improved the crystallinity of methylammonium lead iodide (MAPbI3) films .

- Recent advances in imidazole synthesis have focused on regioselective methods. These heterocycles serve as key components in functional molecules used in everyday applications .

- Given the rising challenges of AMR, imidazole-based compounds offer potential solutions. Developing novel drugs that overcome AMR problems is crucial for public health .

Antibacterial and Antifungal Agents

Antiprotozoal Activity

Antitumor Potential

Perovskite Solar Cells Enhancement

Regiocontrolled Synthesis of Substituted Imidazoles

Drug Development Against Antimicrobial Resistance (AMR)

Mechanism of Action

Target of Action

Imidazoles are a class of organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms . They are key components in many biologically active molecules, including histidine and various enzymes . Therefore, the targets of imidazoles can vary widely depending on their specific structures and functional groups.

Mode of Action

The mode of action of imidazoles also depends on their specific structures. For example, some imidazoles are known to inhibit the enzyme nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases .

Biochemical Pathways

Imidazoles can be involved in a variety of biochemical pathways due to their presence in many biologically active molecules. For instance, the amino acid histidine, which contains an imidazole ring, is involved in protein synthesis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazoles can vary greatly depending on their specific structures. Some imidazoles are used in drugs due to their favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of imidazoles can range from anti-inflammatory effects (due to inhibition of nitric oxide synthase) to roles in protein synthesis (due to the presence of imidazole in histidine) .

Action Environment

The action, efficacy, and stability of imidazoles can be influenced by various environmental factors, such as pH and temperature. For example, imidazoles are amphoteric, meaning they can act as both acids and bases, and their behavior can change depending on the pH of their environment .

Future Directions

The future directions in the study of imidazoles include the development of new synthetic methodologies, the exploration of their biological activities, and their application in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

properties

IUPAC Name |

5-iodo-1,4-dimethylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGFVZJXHPTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-1,4-dimethyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)